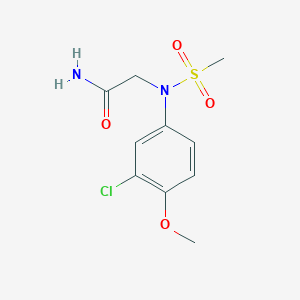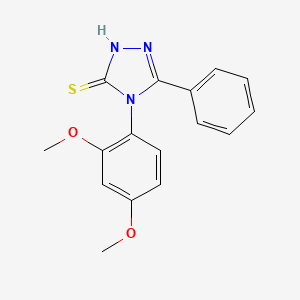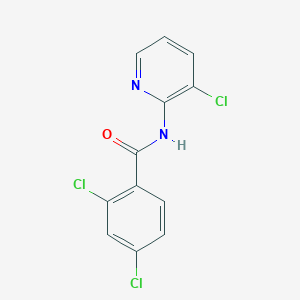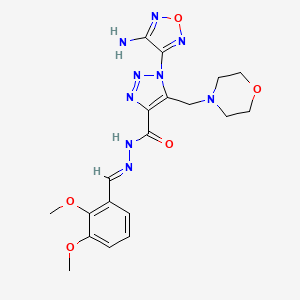
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde, also known as PPA-115, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde works by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease or condition being studied. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease research, this compound has been shown to reduce inflammation and oxidative stress in the brain. In Parkinson's disease research, this compound has been shown to increase the levels of dopamine, a neurotransmitter involved in movement and reward.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of specific cellular processes. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause cell death in some non-cancerous cell lines.
Zukünftige Richtungen
There are several future directions for research on 2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the toxicity of this compound in more detail, in order to determine its safety for use in humans. Additionally, further research is needed to understand the precise mechanism of action of this compound and its effects on specific cellular processes.
Synthesemethoden
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde can be synthesized through a multi-step process involving the reaction of 2-amino-5-chlorobenzoxazole with 2-pyridinecarboxaldehyde, followed by the addition of acryloyl chloride and triethylamine. The resulting compound is then purified through column chromatography to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-1,3-benzoxazol-2-yl)-3-(2-pyridinylamino)acrylaldehyde has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons, which are often damaged in the disease.
Eigenschaften
IUPAC Name |
(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-(pyridin-2-ylamino)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-4-5-13-12(7-11)19-15(21-13)10(9-20)8-18-14-3-1-2-6-17-14/h1-9H,(H,17,18)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVJPMIWESOQHV-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=C(C=O)C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/C=C(\C=O)/C2=NC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)



![O-ethyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5738599.png)
![4-[5-bromo-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5738611.png)


![5-({[5-(4-chlorobenzoyl)-2-furyl]methyl}thio)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5738638.png)



![4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5738662.png)
